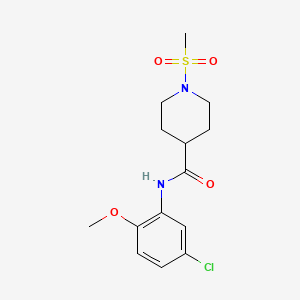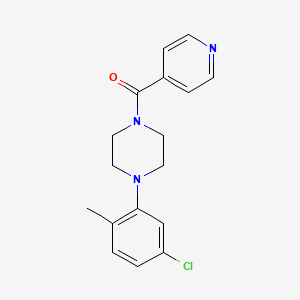![molecular formula C18H22N2O2 B5768718 N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5768718.png)
N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide, commonly known as DMAB, is a chemical compound that has been extensively studied for its various applications in scientific research. DMAB is a potent inhibitor of protein kinase C (PKC), which is an important enzyme involved in various cellular processes. The compound has been found to exhibit promising results in various studies related to cancer, Alzheimer's disease, and other neurological disorders.
Applications De Recherche Scientifique
DMAB has been extensively studied for its various applications in scientific research. The compound has been found to exhibit promising results in various studies related to cancer, Alzheimer's disease, and other neurological disorders. DMAB has been shown to inhibit the growth of cancer cells by blocking the activity of N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. DMAB has also been found to be effective in reducing the accumulation of amyloid-beta protein, which is a hallmark of Alzheimer's disease.
Mécanisme D'action
DMAB is a potent inhibitor of N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide, which is an important enzyme involved in various cellular processes. This compound is activated by various stimuli such as growth factors, hormones, and neurotransmitters. Upon activation, this compound phosphorylates various target proteins, leading to the activation of downstream signaling pathways. DMAB inhibits the activity of this compound by binding to its regulatory domain, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
DMAB has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DMAB has also been found to reduce the accumulation of amyloid-beta protein, which is a hallmark of Alzheimer's disease. In addition, DMAB has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
DMAB has several advantages as a research tool. The compound is highly specific for N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide and does not inhibit other kinases. DMAB is also relatively stable and can be easily synthesized. However, DMAB also has some limitations. The compound is highly hydrophobic and requires the use of organic solvents for its dissolution. DMAB also has a short half-life in vivo, which limits its use in animal studies.
Orientations Futures
There are several future directions for the study of DMAB. One potential application of DMAB is in the treatment of cancer. Further studies are needed to determine the efficacy of DMAB in various cancer types and to identify potential synergistic effects with other anticancer agents. Another potential application of DMAB is in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dose and duration of treatment with DMAB and to identify potential side effects. Finally, DMAB may also have potential applications in other neurological disorders such as Parkinson's disease and Huntington's disease. Further studies are needed to determine the efficacy of DMAB in these disorders and to identify potential mechanisms of action.
Méthodes De Synthèse
The synthesis of DMAB involves the reaction between 4-isopropoxybenzoic acid and 4-dimethylaminobenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of DMAB as a white crystalline solid with a molecular weight of 309.4 g/mol.
Propriétés
IUPAC Name |
N-[4-(dimethylamino)phenyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(2)22-17-11-5-14(6-12-17)18(21)19-15-7-9-16(10-8-15)20(3)4/h5-13H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLHISIAAPYRSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5768649.png)
![3-(4-chlorophenyl)-N-{[(4-ethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5768658.png)


![4-methoxy-3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B5768701.png)
![N''-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide hydrochloride](/img/structure/B5768709.png)
![3-[(2-fluorobenzyl)thio]-5-(2-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B5768715.png)


![3-(4-chlorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5768729.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5768742.png)
![2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5768745.png)
![4-{[(4-chlorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5768753.png)